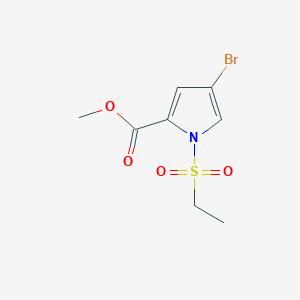

methyl 4-bromo-1-(ethylsulfonyl)-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-bromo-1-ethylsulfonylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO4S/c1-3-15(12,13)10-5-6(9)4-7(10)8(11)14-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTUTUWGKIZVPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1C=C(C=C1C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-1-(ethylsulfonyl)-1H-pyrrole-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of a pyrrole derivative followed by the introduction of the ethylsulfonyl group and the esterification of the carboxylate group. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-(ethylsulfonyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The ethylsulfonyl group can be oxidized or reduced under specific conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution Products: Depending on the nucleophile, various substituted pyrrole derivatives can be obtained.

Oxidation Products: Sulfone or sulfoxide derivatives.

Reduction Products: Sulfide derivatives.

Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

Methyl 4-bromo-1-(ethylsulfonyl)-1H-pyrrole-2-carboxylate serves as a vital intermediate in the synthesis of diverse pyrrole derivatives. Its unique structure allows for further functionalization through various chemical reactions, enabling the creation of complex molecules used in pharmaceuticals and agrochemicals. The bromine substituent at the 4-position enhances its reactivity, making it a valuable precursor in organic synthesis .

Synthetic Routes

The compound can be synthesized via bromination of ethyl 1H-pyrrole-2-carboxylate using bromine or N-bromosuccinimide (NBS) as the brominating agent in solvents like dichloromethane. This reaction typically occurs at room temperature or slightly elevated temperatures to yield the desired product .

Medicinal Chemistry

Drug Development

this compound has shown potential as a bioactive agent in drug development, particularly for treating conditions such as myocardial infarction. It interacts with targets like GRK2 (G protein-coupled receptor kinase 2), inhibiting its activity and affecting the beta-adrenergic signaling pathway, which is crucial in cardiovascular health .

Case Studies

Recent studies have focused on the compound's role in developing new therapeutic agents targeting neurological and inflammatory diseases. Its structural attributes allow for modifications that can lead to enhanced bioactivity and specificity .

Material Science

Functional Materials

In material science, this compound is utilized in synthesizing functional materials such as conductive polymers and organic semiconductors. The compound's unique properties facilitate the development of materials with tailored electronic characteristics, which are essential for applications in organic electronics .

Biological Activity

Methyl 4-bromo-1-(ethylsulfonyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications based on current research findings.

Chemical Structure and Properties

This compound belongs to the pyrrole family, characterized by a five-membered aromatic ring containing one nitrogen atom. The compound features a bromine atom, an ethylsulfonyl group, and a carboxylate ester group, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₉BrNO₄S |

| Molecular Weight | 172.13 g/mol |

| CAS Number | 900015-07-8 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrrole derivatives. Key steps include:

- Bromination : Introduction of the bromine atom on the pyrrole ring.

- Sulfonylation : Addition of the ethylsulfonyl group.

- Esterification : Formation of the carboxylate ester.

These reactions often require strong acids or bases and controlled temperatures to optimize yields and purity.

Antimicrobial Properties

Research indicates that pyrrole derivatives, including this compound, exhibit notable antimicrobial activity. A study demonstrated that related pyrrole compounds showed potent activity against various bacterial strains, suggesting that modifications in the structure can enhance their efficacy against pathogens .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its structural elements may allow it to interact with specific enzymes involved in metabolic pathways, making it a candidate for further studies in drug development targeting diseases such as tuberculosis. For instance, related compounds have shown promising results in inhibiting MmpL3, a target for anti-TB therapy .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on this compound indicate low cytotoxicity at effective concentrations, which is favorable for medicinal applications .

Study on Antimicrobial Activity

In a comparative study involving various pyrrole derivatives, this compound was tested against several bacterial strains. The results indicated that it inhibited bacterial growth effectively at concentrations lower than those required for other tested compounds, highlighting its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of the ethylsulfonyl group significantly enhances the biological activity of pyrrole derivatives. Modifications at this position can lead to increased binding affinity to target proteins, thereby improving efficacy against specific pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of methyl 4-bromo-1-(ethylsulfonyl)-1H-pyrrole-2-carboxylate are compared below with analogous pyrrole derivatives, focusing on substituent effects, synthetic yields, and reactivity.

Key Comparison Points

Substituent Effects at Position 1 :

- Ethylsulfonyl (Target) : Strong EWG, increases ring electrophilicity and stabilizes intermediates in cross-coupling reactions.

- Methyl (226) : Electron-donating group (EDG), reduces ring reactivity but simplifies synthesis (98% yield).

- SEM (2a) : Protecting group improves solubility and prevents unwanted side reactions during functionalization .

- Tosyl (238) : Enhances steric bulk and directs regioselectivity in benzoylation reactions .

Position 4 Substituents :

- Bromo (Target, 226, 2a, 2) : Facilitates Suzuki-Miyaura couplings; bromo > SEM or benzyl in reactivity due to lower steric hindrance.

- Benzoyl (238) : Electron-deficient aromatic groups (e.g., 3-fluoro-4-CF₃) increase metabolic stability in drug candidates .

Ester Groups :

- Methyl (Target, 2a) : Smaller ester group may improve membrane permeability in bioactive molecules.

- Ethyl (226, 238, 2) : Ethyl esters are more hydrolytically stable than methyl esters under physiological conditions .

Synthetic Utility: The target compound’s ethylsulfonyl group enables unique reactivity in nucleophilic substitutions, unlike the SEM-protected derivative (2a), which requires deprotection for further modification .

Table 2: NMR Data Comparison

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 4-bromo-1-(ethylsulfonyl)-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential functionalization of pyrrole derivatives. A typical route involves:

Bromination : Introducing the bromo group at the 4-position using bromine in DMF with a base (e.g., K₂CO₃), achieving regioselectivity .

Sulfonylation : Reacting with ethylsulfonyl chloride under basic conditions (e.g., Et₃N or pyridine) to install the ethylsulfonyl group at the 1-position .

Esterification : Methylation of the carboxylic acid intermediate using methanol and catalytic acid or via methyl chloroformate .

- Critical Factors : Reaction temperature (0–25°C for sulfonylation), solvent polarity (DMF vs. dichloromethane), and stoichiometry of brominating agents significantly impact yield (reported 42–89% in similar pyrrole systems) .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., ethylsulfonyl group at δ 1.37–1.47 ppm for ethyl protons, bromo group at δ ~7.0 ppm for aromatic protons) .

- Mass Spectrometry : ESI-MS (electrospray ionization) validates molecular weight (e.g., m/z 336.0 [M+1] for analogous ethylsulfonyl pyrroles) .

- X-ray Crystallography : Resolves ambiguities in substituent positioning, particularly for bromo and sulfonyl groups .

Q. What functional groups in this compound are most reactive, and how do they influence stability?

- Reactive Sites :

- Ethylsulfonyl Group : Electron-withdrawing nature increases electrophilicity at the pyrrole ring, facilitating nucleophilic substitution at the 4-bromo position .

- Methyl Ester : Susceptible to hydrolysis under acidic/basic conditions, requiring anhydrous storage (-20°C) .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Applications :

- Antimicrobial Agents : The ethylsulfonyl group enhances membrane permeability, while bromine enables cross-coupling for diversifying substituents .

- Enzyme Inhibitors : Acts as a scaffold for targeting ATP-binding pockets due to its planar aromatic core .

Advanced Research Questions

Q. How does the ethylsulfonyl group affect the electronic properties of the pyrrole ring, and what mechanistic implications arise?

- Electronic Effects : Sulfonyl groups withdraw electron density, polarizing the ring and increasing reactivity at the 4-bromo position. DFT studies show a 0.3–0.5 eV decrease in HOMO energy, favoring electrophilic attack .

- Mechanistic Insight : In Suzuki-Miyaura coupling, the sulfonyl group stabilizes the transition state by delocalizing charge, improving cross-coupling yields (e.g., 63% with arylboronic acids) .

Q. How do researchers resolve contradictions in reported synthetic yields for similar pyrrole derivatives?

- Case Study : Ethyl 4-bromo-1-(tosyl)-1H-pyrrole-2-carboxylate yields vary (42–89%) due to:

- Side Reactions : Competing debromination under prolonged heating .

- Purification Challenges : Silica gel chromatography may degrade sulfonamides; reverse-phase HPLC is recommended for sensitive intermediates .

- Mitigation : Optimize reaction time (≤2 hours for bromination) and use scavengers (e.g., BHT) to suppress free-radical pathways .

Q. What strategies improve regioselectivity in further functionalization (e.g., at the 4-bromo position)?

- Directed Metalation : Use directing groups (e.g., sulfonyl) to control lithiation or palladium-catalyzed coupling sites .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance selectivity for SNAr reactions with amines or thiols .

- Catalytic Systems : Pd(PPh₃)₄ with ligand additives (e.g., SPhos) increases coupling efficiency with heteroaryl partners .

Q. How do computational methods (e.g., DFT) aid in predicting reactivity or optimizing synthesis?

- Applications :

- Transition State Modeling : Predicts activation barriers for bromination/sulfonylation steps, reducing trial-and-error .

- Solvent Interaction Analysis : COSMO-RS simulations identify optimal solvents for crystallization (e.g., ethanol/water mixtures) .

- Validation : Experimental vs. computed NMR shifts (RMSD ≤0.2 ppm) confirm accuracy .

Q. What challenges arise when scaling up synthesis from milligram to gram quantities?

- Key Issues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.